molecular formula C11H10N2O B13665752 2-Amino-1-naphthamide

2-Amino-1-naphthamide

Cat. No.: B13665752
M. Wt: 186.21 g/mol
InChI Key: GNHIAZJQCWTMEG-UHFFFAOYSA-N
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Description

2-Amino-1-naphthamide is a naphthalene derivative featuring an amino group (-NH₂) at the 2-position and an amide (-CONH₂) at the 1-position of the naphthalene ring. Naphthalene-based amines and amides are critical intermediates in pharmaceuticals, dyes, and polymer industries due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-aminonaphthalene-1-carboxamide

InChI

InChI=1S/C11H10N2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H2,13,14)

InChI Key

GNHIAZJQCWTMEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-1-naphthamide typically involves the reaction of 1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain pure 2-Amino-1-naphthamide .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Amino-1-naphthamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Mechanism of Action

The mechanism by which 2-Amino-1-naphthamide exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active site of these enzymes, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme’s activity. Molecular docking studies have provided insights into the binding interactions and conformational changes associated with this inhibition.

Comparison with Similar Compounds

N-Phenyl-2-naphthylamine (CAS 135-88-6)

  • Structure : A naphthalene ring with an aniline substituent at the 2-position.
  • Formula : C₁₆H₁₃N.
  • Key Differences: Lacks the amide group present in 2-Amino-1-naphthamide. The phenylamino group enhances thermal stability, making it a common antioxidant in rubber manufacturing.
  • Safety Profile : Causes skin and eye irritation; requires immediate flushing with water upon exposure .

1-Amino-2-naphthol Hydrochloride (CAS 1198-27-2)

  • Structure: Features an amino group at the 1-position and a hydroxyl group at the 2-position, with a hydrochloride salt.
  • Formula: C₁₀H₁₀ClNO.
  • Key Differences: The hydroxyl group increases polarity and solubility in aqueous media compared to the amide in 2-Amino-1-naphthamide. Used as a dye intermediate.
  • Safety Profile : Technical grade (90% purity) is commercially available; handling requires precautions against inhalation and skin contact .

1-(Aminomethyl)naphthalene (CAS 118-31-0)

  • Structure: A naphthalene ring with an aminomethyl (-CH₂NH₂) substituent.
  • Formula : C₁₁H₁₁N.
  • Key Differences: The aminomethyl group introduces steric hindrance, reducing planar aromaticity compared to 2-Amino-1-naphthamide.
  • Safety Profile : Classified as a skin and eye irritant (>98% purity); necessitates protective gloves and eyewear during handling .

3-Amino-2-naphthoic Acid (CAS 5959-52-4)

  • Structure: Combines an amino group at the 3-position and a carboxylic acid (-COOH) at the 2-position.
  • Formula: C₁₁H₉NO₂.
  • Key Differences: The carboxylic acid group enhances acidity (pKa ~4.5) and metal-chelating properties, unlike the neutral amide in 2-Amino-1-naphthamide.
  • Applications : Used in synthesizing pigments and coordination polymers .

1-ACETAMINO-7-NAPHTHOL (CAS 6470-18-4)

  • Structure : Acetamido (-NHCOCH₃) group at the 1-position and hydroxyl (-OH) at the 7-position.
  • Formula: C₁₂H₁₁NO₂.
  • Key Differences : The acetamido group provides hydrolytic stability under acidic conditions compared to primary amides.
  • Uses : Intermediate in pharmaceutical synthesis, particularly for antibiotics .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Functional Groups Molecular Weight Key Properties
2-Amino-1-naphthamide Not Provided C₁₁H₁₀N₂O -NH₂ (2), -CONH₂ (1) 186.21 (calc.) Likely low solubility in polar solvents
N-Phenyl-2-naphthylamine 135-88-6 C₁₆H₁₃N -NHPh (2) 219.28 High thermal stability
1-Amino-2-naphthol HCl 1198-27-2 C₁₀H₁₀ClNO -NH₂ (1), -OH (2) 195.65 Hydrophilic, salt form enhances stability
1-(Aminomethyl)naphthalene 118-31-0 C₁₁H₁₁N -CH₂NH₂ (1) 157.21 Volatile, prone to oxidation
3-Amino-2-naphthoic Acid 5959-52-4 C₁₁H₉NO₂ -NH₂ (3), -COOH (2) 187.19 Acidic, chelating agent
1-ACETAMINO-7-NAPHTHOL 6470-18-4 C₁₂H₁₁NO₂ -NHCOCH₃ (1), -OH (7) 201.22 Hydrolytically stable

Key Research Findings

Substituent Position Effects: Amino groups at the 2-position (as in 2-Amino-1-naphthamide) favor electrophilic substitution at the 4- and 6-positions due to resonance directing. This contrasts with 1-Amino-2-naphthol HCl, where the hydroxyl group at the 2-position creates intramolecular hydrogen bonding, reducing reactivity .

Functional Group Impact: Amides (e.g., 2-Amino-1-naphthamide) exhibit lower reactivity in nucleophilic acyl substitution compared to carboxylic acids (e.g., 3-Amino-2-naphthoic Acid) .

Safety and Handling: Compounds with primary amino groups (e.g., 1-(Aminomethyl)naphthalene) pose higher irritation risks than secondary or tertiary amines (e.g., N-Phenyl-2-naphthylamine) .

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